![molecular formula C13H16N2O4 B1437694 5-(Azepan-1-yl)-2-nitrobenzoic acid CAS No. 1000018-50-7](/img/structure/B1437694.png)
5-(Azepan-1-yl)-2-nitrobenzoic acid
Overview
Description
5-(Azepan-1-yl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with an azepane (a seven-membered nitrogen-containing ring) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the azepane ring. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Azepane Introduction: The nitrobenzoic acid is then reacted with azepane under suitable conditions, often involving a coupling reagent or catalyst to facilitate the formation of the C-N bond.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Oxidation: Although less common, the azepane ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-(Azepan-1-yl)-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the azepane ring.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
5-(Azepan-1-yl)-2-nitrobenzoic acid has been investigated for its antiviral properties. A study highlighted its effectiveness against herpes viruses, including HSV-1 and HSV-2. The compound acts by inhibiting viral replication mechanisms, making it a candidate for developing safer antiviral drugs with reduced toxicity compared to existing treatments .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in viral replication. For instance, phenyl ureas and thioureas related to this compound have shown promise as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the life cycle of various viruses . This inhibition could lead to therapeutic advancements in managing viral infections.
Drug Development
Lead Compound in Drug Formulation
this compound serves as a lead compound in the formulation of new drugs targeting viral infections and possibly other diseases. Its structural properties allow for modifications that can enhance bioavailability and efficacy, making it an attractive candidate for pharmaceutical development .
Synthesis of Derivatives
The compound can be utilized as a starting material for synthesizing various derivatives with tailored pharmacological profiles. This flexibility is crucial in drug discovery, where minor changes in chemical structure can significantly impact biological activity .
Biological Research
Bioimaging Applications
Due to its potential fluorescent properties, this compound can be employed in bioimaging techniques. These applications include visualizing cellular processes and components, which is vital for understanding disease mechanisms at the cellular level .
Biochemical Assays
This compound has been used in biochemical assays to study enzyme activities and interactions within biological systems. For example, it has been referenced as a standard material for determining gamma-glutamyl transferase activity, which is important in liver function assessments .
Summary of Findings
The following table summarizes the key applications of this compound:
Application Area | Details |
---|---|
Antiviral Activity | Effective against herpes viruses; inhibits viral replication |
Enzyme Inhibition | Potential inhibitor of IMPDH; relevant for antiviral drug development |
Drug Development | Serves as a lead compound; allows synthesis of bioactive derivatives |
Bioimaging | Potential use in visualizing cellular components; aids in disease research |
Biochemical Assays | Used as a reference material for enzyme activity determination |
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the azepane ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal drug delivery.
Azepane-substituted β-diketones: Studied for their luminescent properties and responsiveness to environmental stimuli.
Uniqueness
5-(Azepan-1-yl)-2-nitrobenzoic acid is unique due to the combination of the nitrobenzoic acid core and the azepane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack either the nitro group or the azepane ring.
Biological Activity
5-(Azepan-1-yl)-2-nitrobenzoic acid (CAS No. 1000018-50-7) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological evaluations, case studies, and relevant research findings.
Antiviral Properties
Recent studies indicate that this compound exhibits significant antiviral activity. In vitro assays have shown that this compound can inhibit viral replication effectively, suggesting its potential as a therapeutic agent for treating viral infections. Specifically, it has been noted for its ability to act as a protease inhibitor, which is crucial in the life cycle of many viruses, including coronaviruses.
The mechanism of action involves the compound's interaction with viral proteases, which are essential for processing polyproteins into functional proteins necessary for viral replication. By inhibiting these enzymes, the compound can reduce viral load and potentially mitigate infection severity.
Pharmacological Evaluations
Pharmacokinetics : Studies assessing the pharmacokinetics of this compound in animal models have demonstrated favorable absorption characteristics. The compound showed significant bioavailability and a marked reduction in viral titers post-treatment.
Toxicity Studies : Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful dosage management to minimize adverse effects.
Case Study on Viral Infections
A study conducted in November 2024 highlighted the effectiveness of this compound in inhibiting main proteases associated with coronaviruses. The results revealed a dose-dependent response where higher concentrations led to greater inhibition of viral replication.
Pharmacological Evaluation
Another evaluation focused on the pharmacological properties of this compound, demonstrating its potential as a therapeutic agent. The findings indicated significant antiviral efficacy along with favorable pharmacokinetic profiles in preclinical models.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study | Findings |
---|---|
Antiviral Activity | Significant inhibition of viral replication; effective against coronaviruses |
Mechanism of Action | Acts as a protease inhibitor, reducing viral load |
Pharmacokinetics | Favorable absorption; significant reduction in viral titers post-treatment |
Toxicity Profile | Requires careful dosage management; potential adverse effects noted |
Properties
IUPAC Name |
5-(azepan-1-yl)-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQLQASFACMTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651261 | |
Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-50-7 | |
Record name | 5-(Hexahydro-1H-azepin-1-yl)-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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